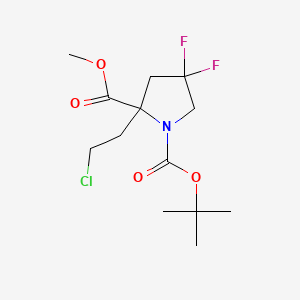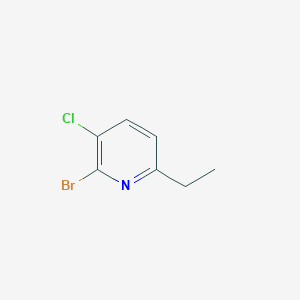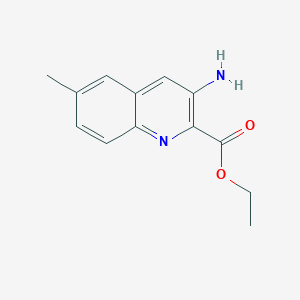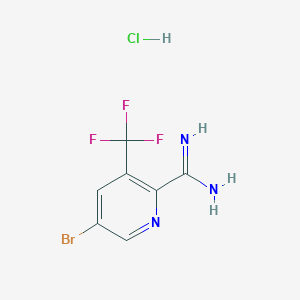
5-Bromo-3-(trifluoromethyl)picolinimidamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-3-(trifluoromethyl)picolinimidamide hydrochloride is a chemical compound that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(trifluoromethyl)picolinimidamide hydrochloride typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of a picolinimidamide derivative followed by the introduction of a trifluoromethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated systems are employed to enhance production rates and maintain consistent quality.
化学反应分析
Types of Reactions
5-Bromo-3-(trifluoromethyl)picolinimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Conditions often involve acidic or basic environments to facilitate the reaction.
Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. Conditions typically involve inert atmospheres and controlled temperatures.
Substitution: Common reagents include halides, nucleophiles, and electrophiles. Conditions vary depending on the specific substitution reaction but often involve solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives with different functional groups.
科学研究应用
5-Bromo-3-(trifluoromethyl)picolinimidamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions due to its unique chemical properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
作用机制
The mechanism of action of 5-Bromo-3-(trifluoromethyl)picolinimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s binding affinity and specificity for its targets.
相似化合物的比较
Similar Compounds
- 5-Bromo-3-(trifluoromethyl)pyridine
- 3-Bromo-5-(trifluoromethyl)picolinamide
- 5-Bromo-3-(trifluoromethyl)benzamide
Uniqueness
Compared to similar compounds, 5-Bromo-3-(trifluoromethyl)picolinimidamide hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various research applications.
属性
分子式 |
C7H6BrClF3N3 |
|---|---|
分子量 |
304.49 g/mol |
IUPAC 名称 |
5-bromo-3-(trifluoromethyl)pyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C7H5BrF3N3.ClH/c8-3-1-4(7(9,10)11)5(6(12)13)14-2-3;/h1-2H,(H3,12,13);1H |
InChI 键 |
YMSKTZPIWPHKSL-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC(=C1C(F)(F)F)C(=N)N)Br.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


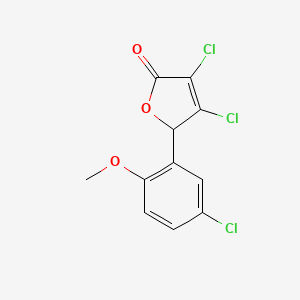

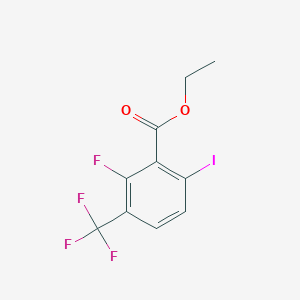
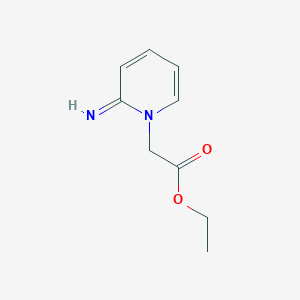
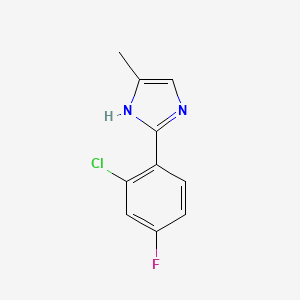
![2-(2-Bromophenyl)-8-chloroimidazo[1,2-a]pyridine](/img/structure/B13670558.png)
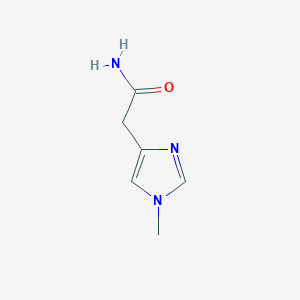
![2,7-Dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B13670566.png)
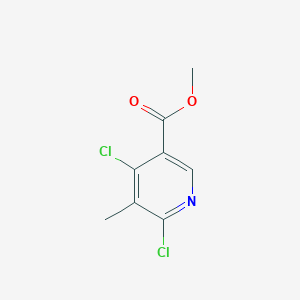
![Benzyl 5-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoate](/img/structure/B13670578.png)
